7-Bromobenzo[5,6][1,4]oxazino[2,3,4-kl]phenoxazine
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Overview
Description
7-Bromobenzo[5,6][1,4]oxazino[2,3,4-kl]phenoxazine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a bromine atom attached to a benzo[5,6][1,4]oxazino[2,3,4-kl]phenoxazine core, which contributes to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromobenzo[5,6][1,4]oxazino[2,3,4-kl]phenoxazine typically involves multi-step organic reactions. One common method includes the bromination of benzo[5,6][1,4]oxazino[2,3,4-kl]phenoxazine using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature carefully regulated to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
7-Bromobenzo[5,6][1,4]oxazino[2,3,4-kl]phenoxazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to changes in its electronic structure and reactivity.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and appropriate ligands in organic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules.
Scientific Research Applications
7-Bromobenzo[5,6][1,4]oxazino[2,3,4-kl]phenoxazine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 7-Bromobenzo[5,6][1,4]oxazino[2,3,4-kl]phenoxazine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various biological molecules, potentially inhibiting or modulating their activity. This can lead to changes in cellular processes and pathways, contributing to its observed effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
3,7,11-Tribromobenzo[5,6][1,4]oxazino[2,3,4-kl]phenoxazine: A similar compound with three bromine atoms, which may exhibit different reactivity and properties.
7-(5,9-Dioxa-13b-boranaphtho[3,2,1-de]anthracen-7-yl)benzo[5,6][1,4]oxazino[2,3,4-kl]phenoxazine: Another related compound with additional functional groups, potentially leading to unique applications.
Uniqueness
7-Bromobenzo[5,6][1,4]oxazino[2,3,4-kl]phenoxazine stands out due to its specific bromination pattern, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
11-bromo-8,14-dioxa-1-azapentacyclo[11.7.1.02,7.09,21.015,20]henicosa-2,4,6,9,11,13(21),15,17,19-nonaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10BrNO2/c19-11-9-16-18-17(10-11)22-15-8-4-2-6-13(15)20(18)12-5-1-3-7-14(12)21-16/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSJPGWQVLVQKCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N3C4=CC=CC=C4OC5=C3C(=CC(=C5)Br)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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